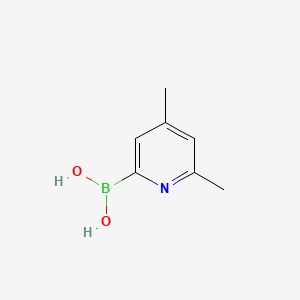

(4,6-Dimethylpyridin-2-yl)boronic acid

Descripción

Propiedades

IUPAC Name |

(4,6-dimethylpyridin-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO2/c1-5-3-6(2)9-7(4-5)8(10)11/h3-4,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJSJAWXNWQJMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=N1)C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30694476 | |

| Record name | (4,6-Dimethylpyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309982-36-2 | |

| Record name | (4,6-Dimethylpyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

(4,6-Dimethylpyridin-2-yl)boronic Acid: Structural Dynamics & Synthetic Utility

[1]

Executive Summary: The "2-Pyridyl Paradox"

In medicinal chemistry, the pyridine ring is a privileged scaffold, yet the (4,6-dimethylpyridin-2-yl)boronic acid represents a classic "ghost" reagent.[1] While the 3- and 4-pyridyl isomers are stable and commercially ubiquitous, the 2-pyridyl isomer is notoriously unstable due to rapid protodeboronation.[1]

This guide addresses the "2-Pyridyl Paradox" : the high demand for this specific building block in drug discovery (due to the steric and electronic modulation provided by the 4,6-dimethyl pattern) versus its inherent chemical instability.[1]

Key Takeaway: Researchers should not attempt to isolate the free boronic acid. Instead, this guide details the synthesis and application of its stable surrogates—specifically the MIDA (N-methyliminodiacetic acid) boronate and Pinacol ester —which serve as the actual handleable reagents for cross-coupling.

Chemical Profile & Instability Mechanism

Identity & Physicochemical Data[1][2]

-

Target Moiety: (4,6-Dimethylpyridin-2-yl)boronic acid[1]

-

CAS Number (Free Acid): Unassigned / Unstable (Often misattributed in databases to stable isomers).

-

Precursor: 2-Bromo-4,6-dimethylpyridine (CAS: 4926-26-5 )[1][2][3][4][5]

-

Stable Surrogate: (4,6-Dimethylpyridin-2-yl)boronic acid MIDA ester.[1]

The Protodeboronation Mechanism

The instability of 2-pyridyl boronic acids arises from a specific mechanistic pathway unavailable to 3- or 4-pyridyl isomers.[1] The basic nitrogen atom at the 2-position facilitates the formation of a zwitterionic intermediate, accelerating C-B bond cleavage under neutral or aqueous conditions.

Figure 1: Mechanism of rapid protodeboronation in 2-pyridyl boronic acids.[1] The proximity of the nitrogen lone pair to the boron center is the critical destabilizing factor.

Strategic Synthesis: The "Slow-Release" Workaround

Since the free acid cannot be stored, the standard protocol involves generating the boronate species and immediately trapping it with a protecting ligand (MIDA) to "freeze" the C-B bond until the moment of cross-coupling.

Synthesis of the MIDA Boronate

Precursor: 2-Bromo-4,6-dimethylpyridine (CAS: 4926-26-5)[1]

| Step | Reagent | Conditions | Purpose |

| 1 | n-Butyllithium (n-BuLi) | THF/Toluene, -78°C | Lithium-Halogen Exchange to generate the 2-lithio species.[1] |

| 2 | Triisopropyl borate | -78°C to RT | Quench the lithio species to form the trialkoxyborate salt.[1] |

| 3 | MIDA (N-methyliminodiacetic acid) | DMSO, 110°C | Displaces isopropoxide ligands; forms the rigid, sp3-hybridized MIDA cage.[1] |

Detailed Protocol (MIDA Protection)

-

Lithiation: In a flame-dried flask under Argon, dissolve 2-bromo-4,6-dimethylpyridine (1.0 equiv) and triisopropyl borate (1.2 equiv) in anhydrous THF.

-

Exchange: Cool to -78°C. Add n-BuLi (1.2 equiv) dropwise. Note: Performing the exchange in the presence of the borate (in-situ quench) minimizes self-reaction of the nucleophilic pyridine.[1]

-

Complexation: Allow the mixture to warm to room temperature. The solution now contains the unstable lithium triisopropoxy(2-pyridyl)borate.[1]

-

MIDA Trap: Solvent swap to DMSO. Add MIDA (1.5 equiv) and heat to 110°C for 12 hours. The water generated is removed via a Dean-Stark trap or molecular sieves if using a modified procedure.[1]

-

Workup: The resulting MIDA boronate is air-stable and can be purified via silica gel chromatography (eluting with EtOAc/MeCN), unlike the free acid.

Reactivity & Catalysis: Suzuki-Miyaura Coupling[1]

The MIDA boronate serves as a "slow-release" reservoir.[1] Under standard Suzuki conditions (aqueous base), the MIDA ligand hydrolyzes slowly, releasing the active boronic acid at a rate that matches the catalytic turnover, preventing accumulation and subsequent decomposition.

Cross-Coupling Workflow

Figure 2: The "Slow-Release" strategy.[1] By limiting the concentration of the active species, the productive cross-coupling pathway outcompetes the decomposition pathway.

Optimized Conditions

-

Catalyst: Pd(OAc)₂ / XPhos or Pd-PEPPSI-IPr (Buchwald precatalysts are highly effective).[1]

-

Base: K₃PO₄ (3.0 equiv).

-

Solvent: 1,4-Dioxane : H₂O (5:1).[1]

-

Temperature: 60–80°C.

-

Copper Additive: Cu(OAc)₂ (0.5 equiv) is often added to facilitate transmetalation of 2-pyridyl species, acting as a "shuttle" to move the organic group from Boron to Palladium.

References

-

Instability of 2-Pyridyl Boronates

-

MIDA Boronate Solution

-

Precursor Data (2-Bromo-4,6-dimethylpyridine)

-

Review of Pyridyl Boronate Synthesis

Sources

- 1. 2-Bromo-4,6-dimethylpyridine 4926-26-5, CasNo.4926-26-5 Hunan Russell Chemicals Technology Co.,Ltd China (Mainland) [russell.lookchem.com]

- 2. 2-Bromo-4,6-dimethylpyridine | 4926-26-5 [sigmaaldrich.com]

- 3. 4926-26-5|2-Bromo-4,6-dimethylpyridine|BLD Pharm [bldpharm.com]

- 4. 2-Bromo-4,6-dimethylpyridine | 4926-26-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. 2-Bromo-4,6-dimethylpyridine | 4926-26-5 [sigmaaldrich.com]

- 6. reddit.com [reddit.com]

A Technical Guide to Substituted 2-Pyridineboronic Acids: Synthesis, Properties, and Applications in Drug Discovery

For researchers, scientists, and professionals in drug development, the strategic incorporation of nitrogen-containing heterocycles is a cornerstone of modern medicinal chemistry. Among these, the pyridine scaffold holds a place of prominence due to its presence in numerous pharmaceuticals and its ability to modulate the physicochemical properties of a molecule. This guide provides an in-depth technical overview of a critical subclass of these building blocks: substituted 2-pyridineboronic acids. While we will use the specific, and potentially novel, example of 4,6-dimethyl-2-pyridineboronic acid to illustrate key concepts, the principles, synthetic strategies, and applications discussed herein are broadly applicable to this vital class of reagents.

The Strategic Importance of 2-Pyridineboronic Acids in Medicinal Chemistry

The boronic acid functional group has emerged from a niche curiosity to a powerhouse in synthetic and medicinal chemistry.[1][2] Its utility is most profoundly demonstrated in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which forges carbon-carbon bonds with remarkable efficiency and functional group tolerance.[3][4] When the boronic acid is appended to a pyridine ring, particularly at the 2-position, it creates a building block with a unique confluence of properties.

The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and can significantly influence the solubility, metabolic stability, and target engagement of a drug candidate. The boronic acid moiety itself is a versatile synthetic handle and can also engage in reversible covalent interactions with biological targets, a strategy successfully employed by drugs like bortezomib.[1][5]

However, 2-pyridineboronic acids are not without their challenges. They are known to be susceptible to protodeboronation, a process where the boronic acid group is cleaved and replaced by a hydrogen atom.[6] This instability can complicate their synthesis, purification, and storage, and necessitates the development of robust synthetic protocols and stable derivatives.

Physicochemical Properties and Handling

| Property | Typical Value/Characteristic | Rationale and Scientific Insight |

| Physical State | White to off-white solid | The presence of the polar boronic acid and pyridine functionalities generally leads to a crystalline solid state. |

| Solubility | Soluble in polar organic solvents (e.g., THF, Dioxane, DMF). Limited solubility in nonpolar solvents and water at neutral pH. | The pyridine nitrogen can be protonated at acidic pH, increasing aqueous solubility. The boronic acid can form a boronate salt at basic pH, also enhancing solubility. |

| Stability | Prone to protodeboronation, especially in acidic or aqueous conditions. Ester derivatives (e.g., pinacol esters) exhibit significantly enhanced stability. | The electron-withdrawing nature of the pyridine ring can facilitate the cleavage of the C-B bond. Esterification of the boronic acid protects it from this degradation pathway. |

| pKa | Estimated to be in the range of 4-6 for the pyridine nitrogen and 8-10 for the boronic acid. | The exact pKa values are influenced by the substituents on the pyridine ring. Electron-donating methyl groups, as in our example, would slightly increase the basicity of the pyridine nitrogen.[7] |

Safe Handling and Storage: Due to their potential for instability, substituted 2-pyridineboronic acids should be stored under an inert atmosphere (nitrogen or argon) at low temperatures (-20°C is recommended).[8][9] It is advisable to handle them in a glovebox or under a stream of inert gas, especially when preparing solutions for reactions. Always consult the Safety Data Sheet (SDS) for specific handling precautions.

Synthetic Strategies for Substituted 2-Pyridineboronic Acids

The synthesis of substituted 2-pyridineboronic acids primarily relies on the formation of a carbon-boron bond at the 2-position of a pre-functionalized pyridine ring. Several robust methods have been developed to achieve this transformation.

Halogen-Metal Exchange Followed by Borylation

This is one of the most common and versatile methods for preparing pyridineboronic acids. The general workflow involves the deprotonation of a halopyridine at low temperatures using a strong organolithium base, followed by quenching the resulting lithiated species with a borate ester.

Experimental Protocol: Synthesis of (4,6-dimethylpyridin-2-yl)boronic acid via Halogen-Metal Exchange

Disclaimer: This is a representative protocol based on established literature procedures for similar compounds and should be adapted and optimized for specific substrates. All work should be conducted by trained chemists in a suitable laboratory setting with appropriate safety precautions.

Materials:

-

2-Bromo-4,6-dimethylpyridine (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) (1.1 eq, solution in hexanes)

-

Triisopropyl borate (1.2 eq)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-bromo-4,6-dimethylpyridine and anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium dropwise via syringe, maintaining the internal temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add triisopropyl borate dropwise, again keeping the internal temperature below -70 °C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of 1 M HCl at 0 °C.

-

Stir the mixture vigorously for 30 minutes.

-

Neutralize the aqueous layer with saturated NaHCO₃.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Low Temperature (-78 °C): The lithiation of the pyridine ring is a highly exothermic process. Low temperatures are crucial to prevent side reactions, such as the decomposition of the organolithium reagent and unwanted reactions with the solvent.

-

Anhydrous Conditions: Organolithium reagents are extremely reactive towards water. All glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching of the reagent.

-

Triisopropyl borate: This borate ester is a good electrophile for trapping the lithiated pyridine. Other borate esters, such as trimethyl borate, can also be used.

-

Acidic Workup: The initial product is a boronate ester complex. Acidic workup hydrolyzes this complex to the desired boronic acid.

Palladium-Catalyzed Cross-Coupling of Halopyridines

An alternative to organolithium-based methods is the palladium-catalyzed cross-coupling of a halopyridine with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). This method, often referred to as the Miyaura borylation, generally offers milder reaction conditions and better functional group tolerance.[10]

Workflow for Palladium-Catalyzed Borylation:

Caption: Palladium-catalyzed borylation workflow.

Key Applications in Drug Development: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of substituted 2-pyridineboronic acids is the Suzuki-Miyaura cross-coupling reaction.[11] This reaction enables the formation of a carbon-carbon bond between the pyridine ring and a variety of aryl or heteroaryl halides, providing access to a vast chemical space of biaryl and hetero-biaryl compounds. These motifs are prevalent in many approved drugs and clinical candidates.

General Suzuki-Miyaura Reaction Scheme:

Caption: General Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of (4,6-dimethylpyridin-2-yl)boronic acid with an Aryl Bromide

Disclaimer: This is a representative protocol and requires optimization for specific substrates.

Materials:

-

(4,6-Dimethylpyridin-2-yl)boronic acid (1.2 eq)

-

Aryl bromide (1.0 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

-

Potassium phosphate (K₃PO₄) (2.0 eq)

-

Toluene/Water (10:1 mixture)

Procedure:

-

To a Schlenk tube, add (4,6-dimethylpyridin-2-yl)boronic acid, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Evacuate and backfill the tube with argon or nitrogen three times.

-

Add the degassed toluene/water solvent mixture via syringe.

-

Seal the tube and heat the reaction mixture at 80-100 °C with vigorous stirring until the starting materials are consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

-

Palladium Catalyst and Ligand: The choice of palladium source and phosphine ligand is critical for the efficiency of the coupling reaction. SPhos is a bulky, electron-rich ligand that is often effective for challenging cross-couplings involving heteroaryl substrates.[6]

-

Base: An inorganic base, such as K₃PO₄, is required to activate the boronic acid for transmetalation to the palladium center.

-

Solvent System: A mixture of an organic solvent and water is often used to facilitate the dissolution of both the organic and inorganic reagents. Degassing the solvent is important to remove oxygen, which can deactivate the palladium catalyst.

Conclusion and Future Outlook

Substituted 2-pyridineboronic acids are indispensable tools in the arsenal of the modern medicinal chemist. Their ability to participate in robust carbon-carbon bond-forming reactions, coupled with the desirable physicochemical properties of the pyridine ring, ensures their continued and expanding role in the discovery and development of novel therapeutics. While challenges such as inherent instability exist, the development of stable ester derivatives and optimized synthetic protocols have largely overcome these hurdles. As our understanding of catalysis and chemical synthesis continues to evolve, we can anticipate the emergence of even more efficient and selective methods for the preparation and utilization of this important class of compounds, enabling the exploration of new and previously inaccessible areas of chemical space.

References

- Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles.

-

(4,6-DIMETHYLPYRIDIN-3-YL)BORONIC ACID | CAS. Matrix Fine Chemicals. Available from: [Link]

- Li, W., Nelson, D. P., & Jensen, M. S. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc, 2013(1), 135-153.

- Dhawan, R., D'Souza, D. M., & Török, B. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(8), 2589.

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]

- Fernandes, C., et al. (2020).

- Tripp, J. C., & Schlenk, D. (2010).

-

Suzuki reaction. Wikipedia. Available from: [Link]

- Sadowski, B., & Schroeder, G. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2397-2405.

-

3-pyridylboronic acid. Organic Syntheses Procedure. Available from: [Link]

-

Arylboronic acid or boronate synthesis. Organic Chemistry Portal. Available from: [Link]

- Pieters, G., & Bouillon, J. P. (2014). Synthesis of Novel Halopyridinylboronic Acids and Esters. Part 4. Halopyridin-2-yl-boronic Acids and Esters Are Stable, Crystalline Partners for Classical Suzuki Cross-Coupling. The Journal of Organic Chemistry, 79(11), 5176-5184.

- Stella, V. J. (2004).

- Hall, D. G. (Ed.). (2011).

- Yan, J., & Wang, B. (2015). Boronate affinity materials for separation and molecular recognition: structure, properties and applications. Chemical Society Reviews, 44(20), 7388-7413.

- Leny, F., & Vaultier, M. (2023).

- Hall, D. G. (2010). 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. In Boronic Acids (pp. 1-133). Wiley-VCH.

- Hall, D. G. (2011).

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. DSpace [kuscholarworks.ku.edu]

- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. (4,6-Dimethylpyrimidin-5-yl)boronic acid | 1257252-25-7 [sigmaaldrich.com]

- 9. CAS 136805-54-4: PYRIDINE-2-BORONIC ACID DIMETHYL ESTER [cymitquimica.com]

- 10. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 11. BioKB - Publication [biokb.lcsb.uni.lu]

An In-depth Technical Guide to 2-Borono-4,6-dimethylpyridine: Properties, Stability, and Synthetic Utility

This guide provides a comprehensive overview of 2-borono-4,6-dimethylpyridine, a valuable reagent in contemporary organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, stability considerations, and practical applications of this versatile building block. By synthesizing established principles of boronic acid chemistry with insights into the specific nature of pyridine-containing organoborons, this guide aims to equip the reader with the knowledge necessary for the successful handling, storage, and implementation of 2-borono-4,6-dimethylpyridine in their synthetic endeavors.

Introduction: The Significance of Pyridine-Containing Boronic Acids

Boronic acids and their derivatives have emerged as indispensable tools in modern organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This class of compounds offers a unique combination of stability, reactivity, and functional group tolerance, making them ideal for the construction of complex molecular architectures.[2] Within this family, heteroaromatic boronic acids, particularly those containing a pyridine scaffold, are of paramount importance in medicinal chemistry and materials science due to the prevalence of the pyridine motif in bioactive molecules.[3]

2-Borono-4,6-dimethylpyridine belongs to the class of 2-pyridinylboronic acids. The placement of the boronic acid group at the 2-position of the pyridine ring imparts distinct electronic and steric properties that influence its reactivity and stability. This guide will explore these characteristics in detail, providing a framework for its effective utilization.

Physicochemical Properties and Characterization

While specific experimental data for 2-borono-4,6-dimethylpyridine is not extensively documented in publicly available literature, its properties can be reliably inferred from data on closely related analogues and general principles of boronic acid chemistry.

Estimated Physicochemical Data

The following table summarizes the expected physicochemical properties of 2-borono-4,6-dimethylpyridine and its commonly used pinacol ester derivative. These values are estimations based on known data for isomeric and related compounds.

| Property | 2-Borono-4,6-dimethylpyridine (Estimated) | 4,6-Dimethylpyridine-2-boronic acid Pinacol Ester |

| Molecular Formula | C7H10BNO2 | C13H20BNO2 |

| Molecular Weight | 150.97 g/mol | 233.12 g/mol |

| Appearance | White to off-white solid | Colorless to light yellow oil or low-melting solid |

| pKa | ~5.86 (Predicted for the 4-borono isomer)[4] | Not Applicable |

| Boiling Point | Decomposes | 330.1±42.0 °C (Predicted)[4] |

| Melting Point | Not Determined | 82-83 °C[4] |

| Solubility | Soluble in polar organic solvents (e.g., MeOH, THF, Dioxane). Limited solubility in nonpolar solvents and water. | Soluble in a wide range of organic solvents. |

Spectroscopic Characterization

The structural elucidation of 2-borono-4,6-dimethylpyridine relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the two methyl groups. Due to the tendency of boronic acids to form cyclic anhydrides (boroxines), the spectra, particularly in non-coordinating solvents like CDCl₃, may appear complex with multiple sets of aromatic peaks.[5] Recording the spectrum in a coordinating solvent such as d₄-methanol or D₂O can break up these oligomers, leading to a more easily interpretable spectrum.[5] The B-OH protons are typically broad and may exchange with solvent protons, often rendering them unobservable.[5]

-

¹³C NMR: The carbon spectrum will show characteristic signals for the pyridine ring carbons and the methyl carbons. The carbon atom attached to the boron (C2) will have a chemical shift influenced by the boron substituent.

-

¹¹B NMR: The ¹¹B NMR spectrum provides direct information about the boron center. For a tricoordinate boronic acid, a broad signal is expected in the range of 28-33 ppm.[6] The chemical shift can be influenced by solvent and pH.[7]

Infrared (IR) Spectroscopy: The IR spectrum of 2-borono-4,6-dimethylpyridine would exhibit characteristic absorption bands. A strong and broad O-H stretch is expected in the region of 3200-3600 cm⁻¹. A strong B-O stretching vibration should be observable around 1350 cm⁻¹.[8] Other significant peaks would include C-H stretching of the aromatic and methyl groups, and C=C and C=N stretching vibrations of the pyridine ring in the 1400-1600 cm⁻¹ region.[9]

Mass Spectrometry (MS): Mass spectrometry is a crucial tool for confirming the molecular weight of the compound. Techniques like electrospray ionization (ESI) can be used.[10] It is important to note the isotopic distribution of boron (¹⁰B at ~20% and ¹¹B at ~80%), which will be reflected in the mass spectrum, providing a clear signature for a boron-containing compound.[11]

Stability and Handling

The stability of pyridineboronic acids is a critical consideration for their successful application. Generally, 2-pyridinylboronic acids are less stable than their 3- and 4-pyridinyl counterparts. This reduced stability is often attributed to the proximity of the Lewis acidic boron center to the Lewis basic pyridine nitrogen, which can facilitate decomposition pathways.

Decomposition Pathways

The primary decomposition pathway for arylboronic acids is protodeboronation , the cleavage of the C-B bond and its replacement with a C-H bond.[12][13] This process is often accelerated under aqueous and/or basic conditions. For 2-pyridinylboronic acids, this decomposition can be particularly facile.[14]

Figure 1. Primary decomposition pathway of 2-borono-4,6-dimethylpyridine.

Storage and Handling Recommendations

To mitigate decomposition, the following storage and handling procedures are recommended:

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8 °C is common).[15][16] The compound should be protected from moisture and light.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood.[17] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid the formation of dust.

Synthesis of 2-Borono-4,6-dimethylpyridine

A common and effective method for the synthesis of pyridineboronic acids is the metal-halogen exchange of a corresponding halopyridine, followed by quenching with a borate ester. A plausible and widely used synthetic route to 2-borono-4,6-dimethylpyridine starts from 2-bromo-4,6-dimethylpyridine.

Proposed Synthetic Protocol

This protocol is based on a general procedure for the synthesis of related pyridineboronic acids.[18]

Figure 2. Proposed synthetic workflow for 2-borono-4,6-dimethylpyridine.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel, add 2-bromo-4,6-dimethylpyridine (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise via the dropping funnel, maintaining the temperature below -70 °C. Stir the resulting mixture at -78 °C for 30-60 minutes.

-

Borylation: Add triisopropyl borate (B(OiPr)₃, 1.2 eq) dropwise, again keeping the internal temperature below -70 °C.

-

Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

-

Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous hydrochloric acid (e.g., 1 M HCl) until the pH is acidic.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization or chromatography.

Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling

The primary application of 2-borono-4,6-dimethylpyridine is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form 2-aryl-4,6-dimethylpyridines.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] For 2-pyridinylboronic acids, the transmetalation step can be challenging due to the electron-deficient nature of the pyridine ring and potential inhibition of the catalyst by the pyridine nitrogen.[14] The choice of base, solvent, and palladium ligand is therefore crucial for achieving high yields.

Figure 3. Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

General Protocol for Suzuki-Miyaura Coupling

The following is a representative protocol that can be optimized for specific substrates.

Materials:

-

2-Borono-4,6-dimethylpyridine (1.2-1.5 eq)

-

Aryl or heteroaryl halide (Ar-X, 1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos, P(t-Bu)₃)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 eq)

-

Degassed solvent (e.g., Dioxane/H₂O, Toluene, DMF)

Step-by-Step Methodology:

-

Reaction Setup: In a reaction vessel, combine the aryl halide, 2-borono-4,6-dimethylpyridine, and the base.

-

Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

-

Solvent and Catalyst Addition: Add the degassed solvent, followed by the palladium catalyst and ligand (if used).

-

Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[19]

-

Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or crystallization.

Conclusion

2-Borono-4,6-dimethylpyridine is a valuable, albeit potentially unstable, synthetic intermediate. A thorough understanding of its properties, particularly its propensity for protodeboronation, is essential for its effective use. By employing appropriate handling and storage techniques, and by carefully selecting reaction conditions, researchers can successfully leverage this reagent for the synthesis of a wide array of substituted pyridine derivatives. The protocols and data presented in this guide, based on established chemical principles and data from closely related compounds, provide a solid foundation for the application of 2-borono-4,6-dimethylpyridine in drug discovery and materials science.

References

-

Li, W., Nelson, D. P., & Jensen, M. S. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc, 2013(1), 135-153.

-

Mayr, H., & Ofial, A. R. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1279-1291.

-

Org. Process Res. Dev. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs.

-

WordPress.com. (2015). Arylboronic Acids – DRUG REGULATORY AFFAIRS INTERNATIONAL.

-

Mayr, H., & Ofial, A. R. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. PMC.

-

MilliporeSigma. (n.d.). (4,6-Dimethylpyrimidin-5-yl)boronic acid. Retrieved from

-

Royal Society of Chemistry. (2024). Recent investigations into deborylative (thio-/seleno-) cyanation of aryl boronic acids. RSC Advances.

-

CymitQuimica. (2024). Safety Data Sheet.

-

Organic Syntheses. (n.d.). 3-pyridylboronic acid. Retrieved from

-

Sigma-Aldrich. (n.d.). (4,6-Dimethylpyrimidin-5-yl)boronic acid. Retrieved from

-

MDPI. (2018). A Facile Hydroxylation of Arylboronic Acids Mediated by Sodium Ascorbate. Molecules, 23(10), 2463.

-

Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. Retrieved from

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14485–14491.

-

ResearchGate. (2019). Cations brought together by hydrogen bonds: The protonated pyridine-boronic acid dimer explained.

-

Fisher Scientific. (2025). Pyridine-2-boronic acid - SAFETY DATA SHEET.

-

The Royal Society of Chemistry. (n.d.). Supplementary Information Heterocyclic Boronic Acids Display Sialic Acids Selective Binding under Hypoxic Tumor Relevant Acidic Environment.

-

Santa Cruz Biotechnology. (n.d.). 4-Pyridineboronic Acid. Retrieved from

-

MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323.

-

ChemicalBook. (2025). 2,6-dimethyl-pyridine-4-boronic acid. Retrieved from

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366.

-

Le, U. T., & Liang, J. F. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. PMC.

-

Apollo Scientific. (2023). Pyridine-3-boronic acid Safety Data Sheet.

-

ResearchGate. (n.d.). ¹H NMR spectra of (N‐methyl)‐4‐pyridinium boronic acid (a) and a.... Retrieved from

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from

-

MDPI. (2024). 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored. Molecules, 29(21), 4882.

-

Forsman, T. T., Dueñas, M. E., & Lee, Y. J. (n.d.). On-Tissue Boronic Acid Derivatization for the Analysis of Vicinal Diol Metabolites in Maize with MALDI-MS Imaging.

-

ResearchGate. (n.d.). Order of thermodynamic stability of representative boronic esters. Retrieved from

-

Google Patents. (n.d.). EP1479685A1 - Process for the preparation of pyridine-2-boronic acid esters. Retrieved from

-

Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Retrieved from

-

Royal Society of Chemistry. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 6(23), 9348-9355.

-

Springer. (2018). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine.

-

Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction.

-

Wiley-VCH. (2010). Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications.

-

BLD Pharm. (n.d.). (2,6-Dimethylpyridin-4-yl)boronic acid hydrochloride. Retrieved from

-

Echemi. (n.d.). 2,6-DIMETHYLPYRIDINE-4-BORONICACID,PINACOLESTER. Retrieved from

-

Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2456–2464.

-

ResearchGate. (n.d.). Fig. S6 1 H-NMR spectrum of 2,6-dimethylphenylboronic acid. Retrieved from

-

MDPI. (2025). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. Molecules, 30(12), 2548.

-

NIST. (n.d.). Boronic acid, ethyl-, dimethyl ester. Retrieved from

-

IJERA. (2016). FT-IR and FT-Raman spectral analysis of 2-amino – 4,6- dimethylpyrimidine. International Journal of Engineering Research and Applications, 6(2), 49-54.

-

KU ScholarWorks. (2007). Physical and Chemical Properties of Boronic Acids: Formulation Implications.

-

IOSR Journal. (n.d.). Simulation of IR Spectra of Some Organic Compounds-A Review.

-

RSC Publishing. (1998). 2,6-Dimethylpyridine as a probe of the strength of Brønsted acid sites: study on zeolites. Application to alumina. Journal of the Chemical Society, Faraday Transactions, 94(22), 3379-3384.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. echemi.com [echemi.com]

- 5. reddit.com [reddit.com]

- 6. 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored [mdpi.com]

- 7. rsc.org [rsc.org]

- 8. ijera.com [ijera.com]

- 9. iosrjournals.org [iosrjournals.org]

- 10. mdpi.com [mdpi.com]

- 11. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. (4,6-Dimethylpyrimidin-5-yl)boronic acid | 1257252-25-7 [sigmaaldrich.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. static.cymitquimica.com [static.cymitquimica.com]

- 18. 2,6-Dimethyl-pyridine-4-boronic acid | 846548-44-5 [chemicalbook.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

Overcoming the 2-Pyridyl Paradox: A Technical Guide to Synthesizing 2-Substituted Pyridyl Boronates

Audience: Senior Chemists, Process Development Scientists, and Medicinal Chemistry Leads. Scope: Mechanistic analysis, synthesis protocols, and stabilization strategies for 2-pyridyl boron systems.

Part 1: The Core Challenge – The "2-Pyridyl Problem"

The synthesis of 2-substituted pyridyl boronic acids is widely regarded as one of the most frustrating challenges in heterocyclic chemistry. Unlike their 3- and 4-substituted counterparts, 2-pyridyl boronic acids are notoriously unstable.[1]

The Mechanism of Failure: Protodeboronation

The instability is not steric; it is electronic. The proximity of the basic nitrogen lone pair to the boron atom facilitates a rapid, autocatalytic protodeboronation pathway.

The Lloyd-Jones Mechanism: Under neutral or aqueous conditions, the basic nitrogen recruits a proton (or water molecule), facilitating the formation of a zwitterionic intermediate. This activates the C-B bond for cleavage, releasing the boronic acid moiety and generating pyridine.

Caption: The rapid protodeboronation pathway of 2-pyridyl boronic acids driven by the adjacent nitrogen lone pair.

Part 2: Strategic Synthesis Workflows

To successfully synthesize these motifs, one must avoid isolating the free boronic acid. Instead, the strategy relies on masked equivalents (MIDA boronates) or in-situ utilization .

Decision Matrix: Selecting the Right Method

Caption: Strategic decision tree for selecting the optimal synthesis route based on starting halide and stability requirements.

Part 3: Detailed Experimental Protocols

Method A: Cryogenic "In-Situ" Trapping (The Trialkylborate Route)

Best for: 2-Bromo/Iodo pyridines. Avoids the unstable 2-lithiopyridine intermediate.

The Logic: 2-Lithiopyridine is thermally unstable and prone to dimerization. By mixing the borate electrophile with the substrate before adding the lithium base, the lithiated species is trapped immediately upon formation.

Protocol:

-

Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

-

Charge: Add 2-bromopyridine (1.0 equiv) and Triisopropyl borate (B(OiPr)3, 1.2 equiv) . Dissolve in anhydrous THF (0.2 M) .

-

Note: Using B(OiPr)3 is preferred over B(OMe)3 due to reduced solubility issues and cleaner hydrolysis later.

-

-

Cool: Cool the mixture to -78 °C (Dry ice/Acetone bath). Ensure internal temperature stabilizes.

-

Lithiation: Dropwise add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) down the side of the flask over 30 minutes. Keep internal temp < -70 °C.

-

Warm: Stir at -78 °C for 1 hour, then allow to warm to 0 °C over 2 hours.

-

Quench/Workup:

-

For Pinacol Ester: Add Pinacol (1.5 equiv) and Acetic Acid (1.1 equiv) dissolved in THF. Stir at RT for 12 hours.[3]

-

For MIDA: Solvent swap to DMSO and proceed to Method C immediately.

-

Method B: Pd-Catalyzed Borylation (Buchwald Conditions)

Best for: 2-Chloropyridines or substrates with sensitive functional groups incompatible with n-BuLi.

The Logic: Palladium catalysis avoids the harsh basicity of lithiation. The use of electron-rich phosphine ligands (SPhos or XPhos) facilitates the oxidative addition into the electron-deficient C-Cl bond.

Protocol:

-

Reagents: In a glovebox or under Argon, combine:

-

2-Chloropyridine (1.0 equiv)

-

Bis(pinacolato)diboron (B2pin2, 1.1 equiv)

-

Pd(OAc)2 (1-2 mol%)

-

SPhos (2-4 mol%) (Ligand:Metal ratio 2:1)

-

KOAc (3.0 equiv) (Base is critical for the transmetallation cycle)

-

-

Solvent: Add anhydrous 1,4-Dioxane (0.2 M) .

-

Reaction: Seal vessel and heat to 110 °C for 4–12 hours.

-

Monitoring: Monitor by GC-MS. Caution: TLC is often misleading due to protodeboronation on silica.

-

Isolation: Filter through Celite. Concentrate. Do not perform an aqueous workup if possible, as hydrolysis leads to rapid degradation. Crystallize from Hexanes/Et2O.

Method C: Stabilization via MIDA Boronates (The Burke Protocol)

Best for: Long-term storage and iterative cross-coupling.

The Logic: The N-methyliminodiacetic acid (MIDA) ligand coordinates to boron via its nitrogen atom, neutralizing the boron's Lewis acidity. This "closes" the empty p-orbital, rendering the boronate inert to protodeboronation until released.

Protocol (From Boronic Ester/Salt):

-

Input: Crude mixture from Method A (containing Lithium triisopropyl 2-pyridyl borate).

-

Solvent Swap: Remove THF under vacuum.[3] Re-dissolve residue in DMSO .

-

Reagent: Add MIDA (N-methyliminodiacetic acid, 1.5 - 2.0 equiv) .

-

Dehydration: Heat to 115 °C for 16 hours.

-

Note: The high temperature drives the displacement of isopropoxide/pinacol by MIDA and removes water/alcohol azeotropically if a Dean-Stark trap is used (with co-solvent toluene), though DMSO alone often suffices for driving the equilibrium.

-

-

Purification: Cool to RT. Add water and extract with Ethyl Acetate. The MIDA boronate is stable on silica gel. Elute with Et2O/MeOH.

Part 4: Comparative Data Summary

| Feature | Free Boronic Acid | Pinacol Ester (Bpin) | MIDA Boronate |

| Stability (Air/Moisture) | Very Poor (< 24h) | Moderate (Weeks at 4°C) | Excellent (Years at RT) |

| Chromatography | Impossible (Decomposes) | Difficult (Streaks/Hydrolyzes) | Standard Silica Compatible |

| Atom Economy | High | Moderate | Low (High MW Ligand) |

| Reactivity | High (often too high) | Good | Latent (Requires Hydrolysis) |

| Primary Use Case | Immediate consumption | General Synthesis | Library Storage / Drug Dev |

References

-

Billingsley, K. L., & Buchwald, S. L. (2008).[4] An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. Journal of Organic Chemistry.

-

Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.[5]

-

Dick, G. R., Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). General Method for Synthesis of 2-Heterocyclic N-Methyliminodiacetic Acid Boronates. Organic Letters.

-

Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Protodeboronation of 2,6-Disubstituted Arylboronic Acids. Journal of the American Chemical Society.[5]

Sources

- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protodeboronation - Wikipedia [en.wikipedia.org]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane [organic-chemistry.org]

- 5. scientificupdate.com [scientificupdate.com]

An In-depth Technical Guide to (4,6-Dimethylpyridin-2-yl)boronic Acid: A Keystone Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous blockbuster drugs. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a highly sought-after motif in the design of novel therapeutics. (4,6-Dimethylpyridin-2-yl)boronic acid has emerged as a critical reagent for the efficient introduction of the 4,6-dimethylpyridine moiety into complex molecules. Its utility is primarily realized through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[1] This guide provides an in-depth technical overview of (4,6-Dimethylpyridin-2-yl)boronic acid, from its fundamental properties to its practical application in synthetic workflows relevant to researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

(4,6-Dimethylpyridin-2-yl)boronic acid is an organic compound featuring a pyridine ring substituted with two methyl groups and a boronic acid functional group. As an isomer of other dimethylpyridinyl boronic acids, it shares the same molecular formula and weight.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀BNO₂ | [2] |

| Molecular Weight | 150.97 g/mol | [2] |

| Appearance | Typically a white to off-white solid | [3] |

| pKa | ~9 (typical for arylboronic acids) | [1] |

Boronic acids are Lewis acids due to the vacant p-orbital on the boron atom.[1] A crucial aspect of their chemistry is the tendency to undergo dehydration to form cyclic anhydrides, known as boroxines. This can lead to variability in reported melting points and challenges in obtaining clean NMR spectra. For this reason, it is often advisable to convert the boronic acid to a more stable ester, such as a pinacol ester, for characterization and long-term storage.

Synthesis of (4,6-Dimethylpyridin-2-yl)boronic Acid: A Representative Protocol

The most prevalent method for the synthesis of pyridinylboronic acids is through a halogen-metal exchange of a corresponding halopyridine, followed by borylation with a trialkyl borate. This approach offers a reliable and scalable route to the desired product.

Sources

copper-promoted coupling of 2-pyridyl boronic acids

Application Note: Copper-Promoted Coupling of 2-Pyridyl Boronic Acids

Executive Summary

The cross-coupling of 2-pyridyl nucleophiles remains one of the most significant challenges in modern organic synthesis.[1] While the Chan-Lam (Chan-Evans-Lam) reaction offers a mild, oxidative pathway for C-N and C-O bond formation, 2-pyridyl boronic acids exhibit extreme instability due to rapid protodeboronation and catalyst poisoning.

This guide details the "Anhydrous Oxidative Capture" protocol, a specialized methodology designed to outcompete the decomposition pathways of 2-pyridyl boronates. Unlike standard aqueous-tolerant Chan-Lam protocols, this method relies on strict moisture control, stoichiometric copper loading, and molecular sieve additives to ensure reproducibility.

Part 1: The Challenge – The "2-Pyridyl Problem"

To successfully couple 2-pyridyl boronic acids, one must first understand why they fail under standard conditions. The instability arises from a unique mechanistic feature: N-coordinated Protodeboronation .

Mechanism of Instability

Unlike phenyl boronic acids, 2-pyridyl species possess a basic nitrogen atom adjacent to the boron center. In the presence of even trace water, the nitrogen coordinates intramolecularly to the boron, forming a zwitterionic intermediate. This species is highly susceptible to hydrolysis, cleaving the C-B bond and releasing pyridine (protodeboronation) and boric acid.

Figure 1: The rapid decomposition pathway of 2-pyridyl boronic acids in the presence of moisture.

Part 2: Mechanistic Strategy & Optimization

To bypass this decomposition, the reaction must be engineered to favor Transmetallation over Hydrolysis .

The Optimized Chan-Lam Cycle

In this modified cycle, we employ Stoichiometric Cu(OAc)₂ . While catalytic variants exist for simple aryls, the 2-pyridyl nitrogen often sequesters copper, effectively poisoning the catalyst. Using 1.1–2.0 equivalents of Cu ensures that active species remain available despite this "sink" effect.

Figure 2: The Chan-Lam cycle. The "Transmetallation" step must be faster than the red dotted "Protodeboronation" pathway.

Critical Parameters Table

| Parameter | Recommendation | Scientific Rationale |

| Copper Source | Cu(OAc)₂ (anhydrous) | Acetate acts as a base to facilitate deprotonation of the nucleophile; anhydrous form prevents water introduction. |

| Stoichiometry | 1.1 – 2.0 equiv. | Overcomes catalyst poisoning by the pyridine nitrogen. |

| Solvent | DCM or 1,4-Dioxane | Non-coordinating (DCM) or weakly coordinating solvents are preferred. Must be anhydrous. |

| Additives | 4Å Molecular Sieves | Mandatory. Scavenges trace water to stop the zwitterionic decomposition pathway. |

| Base | Pyridine (2.0 equiv) | Acts as a ligand to stabilize Cu species and buffers the reaction. |

| Atmosphere | Dry Air or O₂ Balloon | Oxygen is the terminal oxidant required for the cycle (even in stoichiometric mode, it aids Cu(III) formation). |

Part 3: Standard Operating Protocol (SOP)

Protocol A: C-N Coupling of Amines with 2-Pyridyl Boronic Acids

Target: Synthesis of N-(2-pyridyl) amines (e.g., 2-aminopyridine derivatives).

Reagents:

-

Substrate: Primary or Secondary Amine (1.0 mmol)

-

Reagent: 2-Pyridyl Boronic Acid (1.5 – 2.0 mmol) (Note: Use Pinacol Ester if Acid is unavailable, but Acid is more reactive in Chan-Lam)

-

Promoter: Anhydrous Cu(OAc)₂ (1.5 mmol)

-

Base: Pyridine (2.0 mmol) or Triethylamine (2.0 mmol)

-

Additive: Activated 4Å Molecular Sieves (200 mg/mmol)

-

Solvent: Anhydrous Dichloromethane (DCM) (0.1 M concentration)

Step-by-Step Methodology:

-

Sieve Activation:

-

Flame-dry 4Å molecular sieves under vacuum immediately prior to use. This is the most critical step for 2-pyridyl substrates.

-

-

Reaction Assembly (Glovebox or Schlenk Line):

-

To an oven-dried reaction vial equipped with a magnetic stir bar, add Cu(OAc)₂ (272 mg, 1.5 mmol) and the activated molecular sieves .

-

Critical: If the 2-pyridyl boronic acid is a solid, add it now (246 mg, 2.0 mmol) . If it is a sensitive ester, wait to add as a solution.

-

Add the Amine substrate (1.0 mmol) .

-

-

Solvent & Base Addition:

-

Add Anhydrous DCM (10 mL) via syringe.

-

Add Pyridine (161 µL, 2.0 mmol) .

-

-

Initiation:

-

Cap the vial with a septum. Insert a balloon filled with O₂ (or dry air) via a needle.

-

Optional: For extremely unstable acids, add the boronic acid slowly as a solution in DCM over 1 hour using a syringe pump to keep steady-state concentration low.

-

-

Incubation:

-

Stir vigorously at Room Temperature (25°C) for 16–24 hours.

-

Note: Do not heat above 40°C unless necessary, as thermal energy accelerates protodeboronation.

-

-

Workup:

-

Dilute the mixture with EtOAc (20 mL).

-

Filter through a pad of Celite to remove copper salts and sieves. Rinse with EtOAc.

-

Wash the filtrate with 10% NH₄OH (to remove residual Cu) followed by Brine.

-

Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

-

Part 4: Troubleshooting & Quality Control

Self-Validating System Checks:

-

The "Color Test": The reaction should turn a deep blue/green (characteristic of Cu(II)-amine complexes). If the solution turns yellow/brown or precipitates black solid (Cu(0)) rapidly, the catalytic cycle has collapsed (likely due to oxidation failure or reducing conditions).

-

TLC Monitoring: Monitor the disappearance of the amine. Do not monitor the boronic acid, as it will streak or decompose on silica.

-

Moisture Check: If the reaction yields <10%, add 500mg more molecular sieves and repeat. 2-pyridyl coupling is a binary outcome: it works in dry conditions or fails completely in wet ones.

Troubleshooting Matrix:

| Observation | Root Cause | Corrective Action |

| Low Yield (<20%) | Protodeboronation | Switch to 2-Pyridyl MIDA Boronate (requires hydrolysis protocol) or increase Molecular Sieves load. |

| Black Precipitate | Catalyst Disproportionation | Ensure O₂ balloon is active; check stirring rate (O₂ mass transfer is rate-limiting). |

| No Reaction | Catalyst Poisoning | Increase Cu(OAc)₂ to 2.0 equiv. The pyridine nitrogen is binding Cu too tightly. |

References

-

Chan-Lam Coupling Foundations

-

Lam, P. Y. S., et al. "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cu(OAc)2." Tetrahedron Letters, 1998, 39(19), 2941–2944. Link

-

Evans, D. A., et al. "Copper-Promoted C-N and C-O Bond Cross-Coupling with Phenylboronic Acid." Tetrahedron Letters, 1998, 39(19), 2937–2940. Link

-

-

The "2-Pyridyl Problem" & Protodeboronation

-

Cox, P. A., et al. (Lloyd-Jones Group). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Mechanism." Journal of the American Chemical Society, 2017, 139(37), 13156–13165. Link

-

Knapp, D. M., et al. (Burke Group). "A General Solution for the 2-Pyridyl Problem." Journal of the American Chemical Society, 2009, 131(20), 6961–6963. Link

-

-

Advanced Copper Protocols

-

Qiao, J. X., & Lam, P. Y. S. "Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives." Synthesis, 2011, 2011(06), 829–856. Link

-

Vantourout, J. C., et al. "Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity."[2] Journal of the American Chemical Society, 2017, 139(13), 4769–4779. Link

-

Sources

Advanced Strategies for Heteroaryl-Aryl Cross-Coupling: Reagent Selection and Protocol Optimization

Abstract The formation of carbon-carbon bonds between heteroaryl scaffolds is a cornerstone of modern drug discovery, yet it remains plagued by specific failure modes: catalyst poisoning by heteroatoms, rapid protodeboronation of 2-pyridyl species, and sluggish oxidative addition. This application note moves beyond standard "cookbook" chemistry to provide a mechanistic rationale for reagent selection. We focus on the application of Buchwald G4 Precatalysts and MIDA Boronates to overcome these barriers, providing self-validating protocols for high-value pharmaceutical intermediates.

Strategic Reagent Selection: The "Why" Behind the "What"

Success in heteroaryl cross-coupling is determined by how well the reagent system manages the instability of the substrates and the resting state of the catalyst.

The Palladium Source: Why G3/G4 Precatalysts?

Traditional sources like Pd(PPh3)4 or Pd2(dba)3 are often insufficient for heteroaryl couplings due to poor air stability or the presence of inhibitory ligands (dba).

-

The Solution: Buchwald G4 Precatalysts (e.g., XPhos Pd G4).[1]

-

Mechanism: These precatalysts contain a methylated 2-aminobiphenyl scaffold. Upon exposure to base, they undergo rapid reductive elimination to generate the active mono-ligated L-Pd(0) species and an inert indole byproduct.

-

Advantage: This ensures a strict 1:1 Ligand:Pd ratio, preventing the formation of inactive PdL2 species and ensuring high concentration of the active species required for difficult oxidative additions (e.g., electron-rich heteroaryl chlorides).

The Nucleophile: Solving Protodeboronation

The most common failure in pyridine coupling is protodeboronation . 2-Pyridyl boronic acids form zwitterionic intermediates in neutral/basic media that rapidly fragment to the unreactive pyridine, destroying the stoichiometry.

-

The Solution: MIDA (N-methyliminodiacetic acid) Boronates .

-

Mechanism: The sp3-hybridized boron atom in the MIDA complex is chemically inert to transmetallation. Under mild aqueous basic conditions, the MIDA ligand hydrolyzes slowly, releasing the active boronic acid in situ.

-

Kinetic Control: The rate of release is slower than the rate of decomposition, maintaining a low, steady-state concentration of the active nucleophile that is immediately consumed by the catalyst.

Ligand Selection Matrix

| Ligand | Electronic/Steric Profile | Primary Application |

| XPhos | Bulky, Electron-Rich | General purpose; excellent for aryl chlorides and tosylates. |

| SPhos | High Steric Bulk | Sterically hindered biaryls (ortho-substitution). |

| RuPhos | Very Electron-Rich | Electron-rich heteroaryl halides; prevents reduction side-reactions. |

| Amphos | Air-Stable, Robust | Cost-effective for scale-up of simple heteroaryls. |

Visualizing the Challenge: The MIDA Slow-Release Strategy

The following diagram illustrates the "Slow-Release" mechanism required to couple unstable 2-pyridyl boronates successfully.

Caption: The MIDA Slow-Release Strategy. The rate of hydrolysis must be tuned to match the transmetallation rate, preventing the accumulation and subsequent decomposition of the free boronic acid.

Experimental Protocols

Protocol A: General High-Throughput Screen (HTS) for Heteroaryls

Use this for initial scoping of stable heteroaryl halides (e.g., 3-pyridyl, pyrimidine).

Reagents:

-

Catalyst: XPhos Pd G4 (2.0 mol%)

-

Base: K3PO4 (0.5 M aqueous solution)

-

Solvent: THF or 1,4-Dioxane (degassed)

Procedure:

-

Charge: To a 4 mL vial equipped with a stir bar, add the heteroaryl halide (0.50 mmol, 1.0 equiv) and boronic acid/pinacol ester (0.60 mmol, 1.2 equiv).

-

Catalyst Addition: Add XPhos Pd G4 (8.5 mg, 0.01 mmol). Note: G4 precatalysts are air-stable solids.

-

Inerting: Seal the vial with a septum cap. Evacuate and backfill with Argon (x3).

-

Solvent/Base Addition: Add degassed THF (2.0 mL) followed by K3PO4 (2.0 mL, 0.5 M aq) via syringe.

-

Reaction: Stir vigorously at 40 °C for 2 hours.

-

Checkpoint: Monitor by LCMS. If conversion <50%, increase Temp to 60 °C.

-

-

Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

Protocol B: The "Difficult" Coupling (Unstable 2-Pyridyl MIDA Boronates)

Use this when standard boronic acids fail due to protodeboronation.

Reagents:

-

Catalyst: XPhos Pd G4 (2-5 mol%)

-

Nucleophile: 2-Pyridyl MIDA boronate (1.5 equiv)

-

Base: K3PO4 (3.0 equiv, anhydrous granular) + H2O (specifically controlled ratio)

-

Solvent: 1,4-Dioxane:Water (5:1 ratio)

Procedure:

-

Charge: Add Heteroaryl Chloride (0.50 mmol), 2-Pyridyl MIDA boronate (0.75 mmol), XPhos Pd G4 (10-20 mg), and granular K3PO4 (318 mg, 1.5 mmol) to a reaction tube.

-

Degas: Seal and evacuate/backfill with Argon (x3).

-

Solvent: Add degassed 1,4-Dioxane (2.5 mL) and degassed Water (0.5 mL).

-

Critical: The water is necessary to hydrolyze the MIDA, but too much water accelerates deboronation. The 5:1 ratio is optimal.

-

-

Reaction: Heat to 60 °C for 4-16 hours.

-

Why 60°C? MIDA hydrolysis is temperature-dependent. 60°C ensures a steady release rate.

-

-

Validation: If LCMS shows the deboronated byproduct (Pyridine-H) but no product, switch to Protocol C (Anhydrous activation with Copper, though rarely needed with G4).

Troubleshooting & Optimization Logic

When a reaction fails, use this logic flow to identify the root cause rather than guessing.

Caption: Decision Tree for Suzuki Coupling Optimization. Use LCMS data to distinguish between catalyst inactivity (Oxidative Addition failure) and reagent instability (Protodeboronation).

References

-

Buchwald Precatalysts (G3/G4): Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. J. Org. Chem.2014 , 79, 4161–4166.

-

MIDA Boronates (Slow Release): Knapp, D. M.; Gillis, E. P.; Burke, M. D. J. Am. Chem. Soc.2009 , 131, 6961–6963.

-

Protodeboronation Mechanisms: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. J. Am. Chem. Soc.2017 , 139, 13156–13165.

-

Molander Salts (Trifluoroborates): Molander, G. A.; Ellis, N. Acc. Chem. Res.2007 , 40, 275–286.

-

Reaction Optimization Guide: "Suzuki-Miyaura Cross-Coupling Reaction User Guide," Sigma-Aldrich.

Sources

Technical Support Center: Stability & Coupling of (4,6-Dimethylpyridin-2-yl)boronic Acid

Ticket ID: #PYR-BOR-46DM Status: Open Subject: Preventing rapid protodeboronation and optimizing cross-coupling yields. Assigned Specialist: Senior Application Scientist

Introduction: The "2-Pyridyl Problem"

You are likely reading this guide because your Suzuki-Miyaura coupling failed, or your starting material decomposed on the shelf. You are not alone. (4,6-Dimethylpyridin-2-yl)boronic acid belongs to a class of "notoriously unstable" reagents known as 2-pyridylboronic acids (2-PyBAs).

Unlike phenylboronic acids, 2-PyBAs possess a basic nitrogen atom adjacent to the boron center. This structural feature creates a perfect storm for protodeboronation —the cleavage of the C–B bond and replacement with a proton (H), resulting in the formation of 4,6-dimethylpyridine (the "dead" byproduct) before the cross-coupling can occur.

For the 4,6-dimethyl derivative specifically, you face a dual challenge:

-

Electronic Instability: The 2-position nitrogen facilitates rapid hydrolysis.

-

Steric Hindrance: The 6-methyl group shields the reaction center, making transmetallation slower and requiring highly active catalysts (e.g., SPhos, XPhos).

Module 1: The Root Cause (Mechanism)

To solve the problem, you must understand the enemy. Protodeboronation of 2-PyBAs is not a random degradation; it is a specific, mechanism-driven pathway catalyzed by the molecule's own nitrogen atom.

The Zwitterionic Trap

In neutral or aqueous media, the basic pyridyl nitrogen donates electron density to the empty p-orbital of the boron atom. This forms a zwitterionic "ate" complex (tetrahedral intermediate). This intermediate is highly susceptible to hydrolysis, leading to C–B bond fracture.

Visualizing the Failure Mode

Figure 1: The mechanism of protodeboronation. The proximity of the nitrogen lone pair to boron facilitates the formation of a labile zwitterionic species, which rapidly hydrolyzes to the deboronated byproduct.

Module 2: Troubleshooting & FAQs

Q1: My boronic acid turns into a brown oil/solid mixture during storage. Is it still usable?

Diagnosis: Likely significant protodeboronation. Action: Run a crude NMR in DMSO-d6. Look for the disappearance of the broad B(OH)₂ peak (~8.2 ppm) and the appearance of sharp aromatic signals corresponding to 4,6-dimethylpyridine. Prevention:

-

Storage: Store under Argon at -20°C.

-

Form: Never store as the free acid if possible. Convert to the MIDA boronate or Potassium Trifluoroborate salt immediately after synthesis. These forms shut down the N–B interaction.

Q2: I see the starting material disappear on TLC, but no product forms.

Diagnosis: The rate of protodeboronation (

-

Switch Reagents: Use the MIDA boronate ester (see Protocol A). This releases the active boronic acid slowly, keeping its concentration low so the catalyst consumes it before it degrades (the "Slow-Release Strategy").

-

Copper Effect: Add Cu(OAc)₂ or CuCl (0.1 - 0.5 equiv). Copper facilitates the transmetallation step (Liebeskind-Srogl type mechanism) or stabilizes the boronate intermediate.

Q3: Which base should I use?

Avoid: Strong hydroxide bases (NaOH, KOH) or aqueous conditions if using the free acid. Use: Anhydrous bases like K₃PO₄ or CsF . Reason: High concentrations of OH⁻ accelerate the formation of the reactive boronate anion, which is the species that undergoes deborylation. Anhydrous conditions prevent the hydrolytic cleavage step.

Module 3: Proven Protocols

Protocol A: The "Gold Standard" (MIDA Boronate Coupling)

Recommended for 4,6-dimethyl substrates due to high stability requirements.

Rationale: The N-methyliminodiacetic acid (MIDA) ligand cages the boron, physically preventing the pyridyl nitrogen from interacting with it. The active species is released slowly under reaction conditions.[1]

Reagents:

-

(4,6-Dimethylpyridin-2-yl) MIDA boronate (1.5 equiv)

-

Aryl Halide (1.0 equiv)[2]

-

Catalyst: Pd(OAc)₂ (5 mol%) + SPhos or XPhos (10 mol%)

-

Note: SPhos/XPhos are required to overcome the steric hindrance of the 6-methyl group.

-

-

Co-catalyst: Cu(OAc)₂ (0.5 equiv)

-

Base: K₃PO₄ (5.0 equiv) -> anhydrous is best, but MIDA tolerates mild aqueous conditions.

-

Solvent: DMF or DMF/IPA (4:1).

Step-by-Step:

-

Charge a vial with MIDA boronate, Aryl Halide, Pd source, Ligand, Copper salt, and Base.[1]

-

Evacuate and backfill with Argon (x3).

-

Add anhydrous DMF (0.1 M concentration).

-

Heat to 100°C for 12–24 hours.

-

Why this works: The high temperature hydrolyzes the MIDA ester slowly. The free boronic acid is generated in low concentrations and immediately captured by the highly active Pd-SPhos complex.

Protocol B: The "Rescue" (Anhydrous Coupling of Free Acid)

Use only if you cannot synthesize the MIDA ester.

Reagents:

-

(4,6-Dimethylpyridin-2-yl)boronic acid (freshly prepared/purified)

-

Catalyst: Pd₂(dba)₃ + P(t-Bu)₃ or XPhos.

-

Base: Ag₂O (Silver Oxide) or CsF.

-

Solvent: Anhydrous 1,4-Dioxane.[1]

Step-by-Step:

-

Dry all glassware in an oven overnight.

-

Combine reagents in a glovebox or under strict Schlenk conditions.

-

Add molecular sieves (4Å) to the reaction vessel to scavenge any trace water.

-

Run at 80-90°C.

-

Critical Control Point: Do not use aqueous base. The presence of water is the primary trigger for the degradation of the free acid.

Module 4: Comparative Data & Decision Matrix

Reagent Stability Comparison

| Reagent Form | Shelf Life (Air) | Coupling Yield (Typical)* | Preparation Effort | Recommendation |

| Free Boronic Acid | < 1 week (degrades) | 0 - 30% | Low | Avoid |

| Pinacol Ester | Poor (degrades on silica) | 20 - 50% | Medium | Not Recommended |

| Trifluoroborate (K+) | Excellent (>1 year) | 50 - 80% | Medium | Good Alternative |

| MIDA Boronate | Excellent (>1 year) | 75 - 95% | High (Initial) | Highly Recommended |

*Yields estimated based on general 2-pyridyl coupling literature (Burke et al.)

Workflow Decision Tree

Figure 2: Troubleshooting logic for optimizing 2-pyridyl couplings. The primary path to success involves switching reagent classes (to MIDA) and ensuring steric compatibility via ligand selection.

References

-

Mechanism of Protodeboronation: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443.

-

MIDA Boronate Strategy: Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[3] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[4][5][6] Journal of the American Chemical Society, 131(20), 6961–6963.

-

Trifluoroborates: Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286.

-

Steric Hindrance (Ligands): Billingsley, K. L., & Buchwald, S. W. (2008). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protodeboronation - Wikipedia [en.wikipedia.org]

- 6. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: (4,6-Dimethylpyridin-2-yl)boronic acid

Here is the technical support guide for (4,6-Dimethylpyridin-2-yl)boronic acid .

Executive Summary: The "2-Pyridyl Problem"

Status: CRITICAL INSTABILITY ALERT

If you possess a vial labeled (4,6-Dimethylpyridin-2-yl)boronic acid (the free acid), you are handling one of the most notoriously unstable classes of organoboron compounds. Unlike phenylboronic or 3-pyridylboronic acids, 2-pyridyl boronic acids are inherently prone to rapid protodeboronation (decomposition) under neutral or aqueous conditions.

Most commercial vendors do not sell the free acid due to this instability. They typically supply:

-

The MIDA Ester (Stable solid)

-

The Pinacol Ester (Moderately stable oil/solid)

-

The Trifluoroborate Salt (Stable solid)

Immediate Action: Check your label. If it is indeed the free acid , it must be used immediately or stored at -20°C or lower under inert gas .

The Mechanism of Instability (Why it Degrades)

The instability of your compound is driven by the basic nitrogen atom at the 2-position (ortho to boron). This proximity facilitates a specific decomposition pathway that does not affect the 3- or 4-pyridyl isomers.

Mechanism: Nitrogen-Facilitated Protodeboronation

The basic nitrogen lone pair can coordinate with the empty p-orbital of the boron atom (or facilitate the formation of a zwitterionic intermediate), weakening the C-B bond. In the presence of even trace moisture, this leads to rapid hydrolysis, releasing the boron group and leaving behind 2,4-dimethylpyridine .

Figure 1: The rapid decomposition pathway of 2-pyridyl boronic acids. Note that this process is autocatalytic in moist air.

Storage Specifications

If you have the Free Acid form, strict adherence to these conditions is mandatory to maintain purity.

| Parameter | Specification | Technical Rationale |

| Temperature | -20°C to -80°C | Kinetic suppression of the protodeboronation pathway. Room temperature storage leads to degradation within days/weeks. |

| Atmosphere | Argon or Nitrogen | Oxygen is a secondary threat, but moisture is the primary enemy. Inert gas prevents hydrolysis. |

| Container | Tightly Sealed / Parafilm | Prevent ingress of ambient humidity. Store inside a secondary desiccator if possible. |

| State | Solid (Desiccated) | Do not store as a solution. In solution (especially protic solvents like Methanol/Water), the half-life can be minutes to hours. |

Decision Matrix: Handling Your Sample

Figure 2: Workflow for determining storage requirements based on the specific derivative of the boronic acid.

Troubleshooting & FAQs

Q1: My sample has turned from a white powder into a sticky oil/gum. Is it still usable?

Diagnosis: Likely Decomposition . Explanation: The "oil" is often a mixture of the decomposition product (2,4-dimethylpyridine, which is a liquid) and boric acid. Action: Run a crude 1H NMR. If you see distinct pyridine peaks lacking the boronic acid shift (or if the integration is off), the sample is degraded. Recrystallization is difficult; synthesis of the fresh reagent is recommended.

Q2: I dissolved the compound in Methanol for an LC-MS run, but the mass is missing.

Diagnosis: Solvolysis/Protodeboronation . Explanation: 2-Pyridyl boronic acids are unstable in protic solvents (MeOH, Water, EtOH). The C-B bond cleaves rapidly in methanol. Solution:

-

For Analysis: Dissolve in dry DMSO-d6 or Acetonitrile-d3 and run immediately.

-

For Reaction: Do not pre-dissolve. Add the solid directly to the reaction vessel last, or use a "Slow Release" protocol (see Knapp et al. in References).

Q3: Why does my NMR show a broad peak around 8-9 ppm?

Diagnosis: Boroxine Formation (Normal). Explanation: Boronic acids exist in equilibrium with their trimeric anhydrides (boroxines). This is reversible and usually does not affect Suzuki couplings. Action: Add a drop of D2O to the NMR tube (if the solvent allows) to shift the equilibrium back to the monomeric acid for clearer integration, but be aware this accelerates degradation for 2-pyridyl species. Best practice: Use dry DMSO-d6.

Q4: How do I purify it if it's slightly degraded?

Recommendation: Convert to MIDA Ester. Attempting to recrystallize the free acid is often futile due to its instability. Protocol: React the crude boronic acid with N-methyliminodiacetic acid (MIDA) in a Benzene/DMSO reflux (Dean-Stark). The resulting MIDA boronate is air-stable, crystalline, and can be purified by column chromatography.

References & Grounding

-

The "2-Pyridyl Problem" & MIDA Solution:

-

Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates.[1] Journal of the American Chemical Society, 131(20), 6961-6963.

-

-

Protodeboronation Mechanisms:

-

Cox, P. A., et al. (2010). Protodeboronation of heteroaromatic, vinyl, and cyclopropyl boronic acids: pH-rate profiles, autocatalysis, and mechanism. Journal of the American Chemical Society, 132(38), 13100-13112.

-

-

Boroxine Equilibrium:

-

Iovine, P. M., et al. (2008). Boroxine formation from boronic acids. Dalton Transactions.

-

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) provided by your vendor before handling hazardous chemicals.

Sources

Technical Support Center: Anhydrous Workup for Sensitive Heteroaryl Boronic Acids

The following technical guide is structured as a specialized support center resource. It prioritizes the specific instability mechanisms of heteroaryl boronic acids (particularly 2-pyridyl systems) and provides actionable, anhydrous workflows to circumvent them.